molecular formula C12H20N2O7 B565449 2,6-Deoxyfructosazine-13C4 CAS No. 1246817-52-6

2,6-Deoxyfructosazine-13C4

Cat. No.: B565449
CAS No.: 1246817-52-6
M. Wt: 308.268
InChI Key: MBHUNOHYVYVNIP-ORHSJBJQSA-N
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Description

2,6-Deoxyfructosazine-13C4 is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of 2,6-deoxyfructose, a rare sugar found in nature. The compound is labeled with four carbon-13 isotopes, making it particularly useful in metabolic studies and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Deoxyfructosazine-13C4 typically involves the incorporation of carbon-13 isotopes into the molecular structure of 2,6-deoxyfructosazine. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled precursors and controlled reaction environments to ensure the incorporation of the isotopes.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes the use of specialized equipment to handle the labeled compounds and maintain the integrity of the isotopes throughout the production process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Deoxyfructosazine-13C4 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

2,6-Deoxyfructosazine-13C4 has a wide range of scientific research applications, including:

    Chemistry: Used in metabolic studies to trace the pathways of carbon atoms in biochemical reactions.

    Biology: Employed in studies of carbohydrate metabolism and enzyme activity.

    Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of new compounds.

    Industry: Applied in the production of labeled compounds for use in various industrial processes

Mechanism of Action

The mechanism of action of 2,6-Deoxyfructosazine-13C4 involves its incorporation into metabolic pathways where it can be traced using spectroscopic methods. The labeled carbon atoms allow researchers to follow the movement and transformation of the compound within biological systems. This provides valuable insights into the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

    2,6-Deoxyfructosazine: The non-labeled version of the compound, used in similar research applications but without the benefits of isotope labeling.

    2,6-Deoxyglucosazine: Another derivative of deoxy sugars, used in metabolic studies and biochemical research.

Uniqueness: 2,6-Deoxyfructosazine-13C4 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research areas where understanding the detailed pathways and transformations of carbon atoms is crucial .

Properties

IUPAC Name

(1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-trihydroxybutyl](2,3,5,6-13C4)pyrazin-2-yl]butane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-13-3-7(14-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1/i2+1,3+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHUNOHYVYVNIP-ORHSJBJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C](N=[13C]([13CH]=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246817-52-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246817-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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